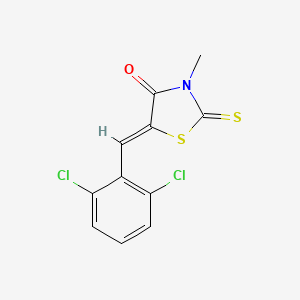
4-(4-ethylphenoxy)-N-(2-methyl-4-nitrophenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-ethylphenoxy)-N-(2-methyl-4-nitrophenyl)butanamide is a chemical compound that belongs to the family of amides. It is commonly referred to as "BAY 41-2272" and has been widely studied for its potential therapeutic applications in various diseases.
作用機序
The mechanism of action of 4-(4-ethylphenoxy)-N-(2-methyl-4-nitrophenyl)butanamide involves the activation of sGC, which is a key enzyme in the nitric oxide (NO) signaling pathway. NO activates sGC by binding to its heme group, which leads to the production of cGMP. cGMP then activates protein kinase G (PKG), which leads to the relaxation of smooth muscle cells and subsequent vasodilation of blood vessels. This mechanism of action has been studied extensively in vitro and in vivo, and it has been shown to be effective in various animal models of disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to increase cGMP levels in various tissues such as the lungs, heart, and penis, leading to vasodilation and improved blood flow. It has also been shown to reduce pulmonary arterial pressure and improve cardiac function in animal models of pulmonary hypertension and heart failure. In addition, it has been shown to improve erectile function in animal models of erectile dysfunction.
実験室実験の利点と制限
One of the main advantages of 4-(4-ethylphenoxy)-N-(2-methyl-4-nitrophenyl)butanamide is its specificity for sGC activation. This makes it a useful tool for studying the NO signaling pathway and its role in various diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings. In addition, the cost of the compound can be prohibitive for some researchers.
将来の方向性
There are many potential future directions for research on 4-(4-ethylphenoxy)-N-(2-methyl-4-nitrophenyl)butanamide. One area of research could be the development of more potent and selective sGC activators that have improved pharmacokinetic properties. Another area of research could be the investigation of the role of the NO signaling pathway in other diseases such as cancer and neurodegenerative diseases. Finally, the potential use of this compound as a therapeutic agent in humans will require further preclinical and clinical studies to evaluate its safety and efficacy.
合成法
The synthesis of 4-(4-ethylphenoxy)-N-(2-methyl-4-nitrophenyl)butanamide involves the reaction of 4-ethylphenol with 2-methyl-4-nitroaniline in the presence of a base such as potassium carbonate. The resulting product is then treated with butyryl chloride to form the final amide compound. The synthesis method has been optimized to produce high yields of the product, and the purity of the compound has been confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
科学的研究の応用
4-(4-ethylphenoxy)-N-(2-methyl-4-nitrophenyl)butanamide has been studied extensively for its potential therapeutic applications in various diseases such as pulmonary hypertension, erectile dysfunction, and cardiovascular diseases. It has been shown to activate the enzyme soluble guanylate cyclase (sGC) which leads to the production of cyclic guanosine monophosphate (cGMP) and subsequent vasodilation of blood vessels. This makes it a promising drug candidate for the treatment of diseases that involve vasoconstriction.
特性
IUPAC Name |
4-(4-ethylphenoxy)-N-(2-methyl-4-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-3-15-6-9-17(10-7-15)25-12-4-5-19(22)20-18-11-8-16(21(23)24)13-14(18)2/h6-11,13H,3-5,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWMWGZLFIJITR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-({[(4-methylphenyl)amino]carbonyl}amino)ethyl]benzenesulfonamide](/img/structure/B4959338.png)
![5-{3-[1-(cyclobutylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine](/img/structure/B4959341.png)
![2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-5-methoxyphenol](/img/structure/B4959342.png)

![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B4959357.png)
![2-(4-bromophenyl)-3-[3-(2,6-dimethoxyphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4959361.png)

![N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4959374.png)
![5-acetyl-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-thiophenecarboxamide](/img/structure/B4959386.png)
![2-[3-(2,5-dichlorophenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B4959394.png)
![3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4959410.png)
![N-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4959416.png)